Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone
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Overview
Description
Hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone is a heterocyclic compound with a unique structure that includes both sulfur and oxygen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,4-c]furan derivative with an oxidizing agent to introduce the tetrone functionality. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]furan-1,3-dione: A related compound with a similar ring structure but lacking the tetrone functionality.
Thieno[3,4-b]furan: Another similar compound with a different arrangement of the sulfur and oxygen atoms.
Uniqueness
Hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone is unique due to the presence of both sulfur and oxygen atoms within its ring system, as well as the tetrone functionality. This combination of features gives it distinct chemical and physical properties that can be exploited in various applications.
Properties
CAS No. |
62814-94-2 |
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Molecular Formula |
C6H6O5S |
Molecular Weight |
190.18 g/mol |
IUPAC Name |
5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-c]furan-1,3-dione |
InChI |
InChI=1S/C6H6O5S/c7-5-3-1-12(9,10)2-4(3)6(8)11-5/h3-4H,1-2H2 |
InChI Key |
WHPAZJMXEISDBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)C(=O)OC2=O |
Origin of Product |
United States |
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